molecular formula C39H46O4 B8263333 ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-dimethylphenyl)methanol)

((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-dimethylphenyl)methanol)

Cat. No.: B8263333
M. Wt: 578.8 g/mol
InChI Key: JESRVWZRKUOLTE-ZPGRZCPFSA-N
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Description

The compound ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-dimethylphenyl)methanol) (CAS: 158953-00-5) is a chiral dioxolane derivative with a stereochemically defined (4S,5S) configuration. Its structure comprises a central 1,3-dioxolane ring substituted with two bis(3,5-dimethylphenyl)methanol groups. This compound is part of a broader class of TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) analogs, which are widely recognized for their utility in asymmetric catalysis and chiral recognition .

Key physicochemical properties include:

  • Molecular formula: C₃₉H₄₆O₄
  • Molecular weight: 578.78 g/mol
  • Storage: Stable under dry, room-temperature conditions .

Its synthesis typically involves chiral starting materials derived from L-tartaric acid, ensuring retention of stereochemical integrity .

Properties

IUPAC Name

[(4S,5S)-5-[bis(3,5-dimethylphenyl)-hydroxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-bis(3,5-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46O4/c1-23-11-24(2)16-31(15-23)38(40,32-17-25(3)12-26(4)18-32)35-36(43-37(9,10)42-35)39(41,33-19-27(5)13-28(6)20-33)34-21-29(7)14-30(8)22-34/h11-22,35-36,40-41H,1-10H3/t35-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESRVWZRKUOLTE-ZPGRZCPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2C(OC(O2)(C)C)C(C3=CC(=CC(=C3)C)C)(C4=CC(=CC(=C4)C)C)O)(C5=CC(=CC(=C5)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C([C@@H]2[C@H](OC(O2)(C)C)C(C3=CC(=CC(=C3)C)C)(C4=CC(=CC(=C4)C)C)O)(C5=CC(=CC(=C5)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-dimethylphenyl)methanol) is a chiral dioxolane derivative that has garnered interest in various fields of chemistry and biology due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound by reviewing existing literature, highlighting case studies, and presenting relevant data.

  • Molecular Formula : C47H38O4
  • Molecular Weight : 666.80 g/mol
  • CAS Number : Not specifically listed in the search results but related compounds have CAS numbers such as 171086-52-5 and 137365-16-3.

Biological Activity Overview

The biological activity of this compound can be attributed to its structural features which allow for interactions with various biological targets. The following sections summarize key findings related to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar dioxolane structures exhibit significant antioxidant properties. Antioxidants are crucial for combating oxidative stress in cells, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Potential

Several studies have explored the anticancer potential of dioxolane derivatives. For instance:

  • Case Study 1 : A study on structurally related compounds demonstrated that they inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Case Study 2 : Another investigation showed that specific dioxolane derivatives can enhance the efficacy of existing chemotherapeutic agents by modulating drug resistance pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for predicting the biological activity of new compounds. The presence of bulky groups such as bis(3,5-dimethylphenyl) moieties enhances lipophilicity and may improve cellular uptake, thereby increasing biological efficacy.

CompoundBiological ActivityReference
((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-dimethylphenyl)methanol)Antioxidant and anticancer
Related Dioxolane DerivativeInhibition of cancer cell proliferation

The mechanisms through which this compound exhibits biological activity include:

  • Free Radical Scavenging : The dioxolane structure can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Modulation of Signaling Pathways : The compound may influence pathways involved in cell survival and apoptosis, making it a candidate for further research in cancer therapy.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound is utilized as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance bioactivity and selectivity in drug formulations. Research indicates that derivatives of this compound can improve the efficacy of anti-cancer drugs by modulating biological pathways effectively .

Polymer Chemistry

Enhancement of Material Properties
In polymer chemistry, ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-dimethylphenyl)methanol) serves as a building block for specialty polymers. These polymers exhibit enhanced mechanical properties such as increased strength and durability, making them suitable for applications in automotive and construction industries .

Organic Synthesis

Versatile Building Block
The compound acts as a versatile building block in organic synthesis. Chemists leverage its unique structure to create complex molecules with precision. This capability is essential for developing new compounds with specific properties and functionalities .

Analytical Chemistry

Standard in Analytical Methods
In analytical chemistry, this compound is employed as a standard for various analytical techniques. It aids researchers in accurately quantifying other compounds within mixtures, which is vital for quality control and regulatory compliance in laboratories .

Materials Science

Advanced Material Formulation
((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-dimethylphenyl)methanol) contributes to the formulation of advanced materials such as coatings and adhesives. These materials demonstrate improved performance characteristics compared to traditional options, including enhanced resistance to environmental factors and better adhesion properties .

Summary Table of Applications

Field Application
Pharmaceuticals Key intermediate for drug synthesis; enhances efficacy of anti-cancer therapies
Polymer Chemistry Used in developing specialty polymers; improves strength and durability
Organic Synthesis Acts as a versatile building block; enables creation of complex molecules
Analytical Chemistry Employed as a standard; assists in quantifying compounds for quality control
Materials Science Formulates advanced materials; provides improved performance characteristics

Comparison with Similar Compounds

((4R,5R)-MOD-DIOP Ligand Derivatives

A closely related compound, ((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene)bis(bis(3,5-dimethylphenyl)phosphine) (CAS: 220196-29-2), serves as a ligand for iridium(I) complexes in asymmetric hydrogenation. This derivative demonstrates 81.4% enantiomeric excess (ee) in the reduction of ketimines, attributed to the electron-donating 3,5-dimethylphenyl groups enhancing stereochemical control .

Property Target Compound MOD-DIOP Derivative
Substituents Methanol groups Phosphine groups
Application Catalysis Asymmetric hydrogenation
Enantioselectivity N/A 81.4% ee

Azolium-Tagged TADDOL Derivatives

Compounds such as 10b (CAS: Unspecified) and 10c (CAS: 171086-52-5) feature ionic liquid tags (e.g., triazolium) appended to the dioxolane core. These derivatives exhibit:

  • Lower melting points (130–135°C for 10b vs. 177–181°C for 10c ) due to reduced symmetry and increased steric bulk from naphthyl groups .
  • Enhanced solubility in polar solvents, facilitating use in homogeneous catalysis .

Physicochemical Properties

Thermal Stability

The target compound’s thermal stability surpasses that of dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7 ), which decomposes near 95°C. This disparity arises from the robust 3,5-dimethylphenyl substituents, which provide steric protection against thermal degradation .

Optical Activity

  • Target compound: Specific optical rotation data are unreported, but analogous TADDOLs (e.g., ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)) exhibit [α]D = −80° (c 1, CHCl₃), reflecting strong chiral induction .

Yield Optimization

  • Target compound : Yields are unspecified but likely comparable to 7b (69% yield via nucleophilic substitution) .
  • Antimicrobial dioxolanes : Achieve 92% yield via condensation reactions, though with simpler substrates .

Catalysis

The target compound’s phosphine-free structure differentiates it from MOD-DIOP ligands but limits direct catalytic activity. Instead, it serves as a chiral auxiliary or precursor for metal complexes .

Preparation Methods

Mitsunobu Coupling Strategy

The hydroxyl groups of the dioxolane diol are converted to ethers using 3,5-dimethylphenol under Mitsunobu conditions:

Reaction conditions :

  • Reagents: Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature, 12–16 hours

Procedure :

  • Dissolve (4S,5S)-diol (1 eq) and 3,5-dimethylphenol (2.2 eq) in THF.

  • Add PPh₃ (2.2 eq) and DEAD (2.2 eq) dropwise at 0°C.

  • Stir at room temperature until completion (TLC monitoring).

  • Purify via column chromatography (hexane/ethyl acetate gradient).

Yield : 59–65%.

Nucleophilic Substitution via Alkoxymercuration

An alternative route involves mercury-mediated coupling:

  • Treat the diol with Hg(OAc)₂ in acetic acid.

  • React with 3,5-dimethylphenylboronic acid under Suzuki conditions.

  • Demercuration using NaBH₄.

This method avoids harsh bases but requires meticulous mercury handling.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
SolventTHFMaximizes solubility of aromatic intermediates
Temperature0°C → RTPrevents side reactions at lower temps
Reaction Time16 hoursEnsures complete conversion

Stoichiometric Considerations

Excess 3,5-dimethylphenol (2.2 eq) drives the reaction to completion, while >2 eq of DEAD ensures full activation of the hydroxyl groups.

Analytical Validation and Characterization

Chromatographic Purity

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient).

  • TLC : Rf = 0.5 (70% ethyl acetate in hexane).

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.19 (m, aromatic H), 4.25–4.10 (m, dioxolane H), 2.35 (s, CH₃).

  • HRMS : m/z 578.79 [M+H]⁺ (calc. for C₃₉H₄₆O₄: 578.79).

Challenges and Mitigation Strategies

Stereochemical Integrity

  • Risk : Epimerization at C4/C5 during coupling.

  • Solution : Use low-temperature conditions and bulky bases (e.g., DBU) to minimize racemization.

Purification Difficulties

  • Issue : Co-elution of bis- and mono-coupled products.

  • Solution : Gradient elution (0–60% ethyl acetate in hexane) resolves intermediates.

Industrial-Scale Adaptations

For kilogram-scale production:

  • Replace DEAD with diisopropyl azodicarboxylate (DIAD) for cost efficiency.

  • Employ continuous flow chemistry to enhance reproducibility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-dimethylphenyl)methanol), and how can stereochemical purity be ensured?

  • Methodology : The compound is synthesized via chiral precursors such as L-tartaric acid, which provides the (4S,5S) stereochemistry. A typical route involves condensing bis(3,5-dimethylphenyl)methanol derivatives with a protected dioxolane backbone under controlled conditions. For example, sodium hydride in DMF can promote alkoxylation reactions to install functional groups while preserving stereochemistry .
  • Key Steps :

  • Use of chiral auxiliaries (e.g., L-tartaric acid derivatives) to enforce stereochemical control.
  • Purification via silica gel chromatography to isolate enantiomerically pure products (>98% ee) .

Q. What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?

  • X-ray Crystallography : Single-crystal X-ray diffraction is the gold standard for resolving absolute configuration. For instance, the compound adopts an envelope conformation in the dioxolane ring, with dihedral angles between aryl groups (~17°) confirming chirality .
  • Spectroscopic Methods :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify deshielded protons and carbons near stereocenters.
  • CD Spectroscopy : Detects Cotton effects to validate enantiopurity .

Advanced Research Questions

Q. How does the ligand geometry of this compound influence its performance in asymmetric catalysis, such as Ir(I)-mediated hydrogenation?

  • Mechanistic Insight : The (4S,5S)-configuration creates a rigid C2_2-symmetric scaffold, enabling precise spatial positioning of the bis(3,5-dimethylphenyl) groups. This geometry enhances enantioselectivity by stabilizing specific transition states in catalytic cycles. For example, in Ir(I) complexes, the ligand achieves 81.4% ee in ketimine hydrogenation due to optimized steric and electronic interactions .
  • Experimental Design :

  • Compare enantioselectivity with analogous ligands (e.g., DIOP derivatives).
  • Use DFT calculations to model ligand-metal interactions and transition-state geometries .

Q. What are the structural and electronic implications of this ligand in Ti(IV) coordination chemistry?

  • Coordination Behavior : The ligand binds Ti(IV) via its hydroxyl groups, forming a distorted tetrahedral geometry. Key metrics include Ti–O bond lengths (1.805–1.830 Å) and O–Ti–O bite angles (~100°), which influence catalytic activity in oxidation reactions .
  • Characterization :

  • SC-XRD : Resolves bond lengths and angles in the Ti(IV) complex.
  • EPR/UV-Vis : Probes electronic transitions and oxidation states .

Q. How can computational methods predict the ligand’s efficacy in novel catalytic systems?

  • Approach :

  • Molecular Dynamics (MD) : Simulate ligand flexibility and metal-binding dynamics.
  • Docking Studies : Map steric/electronic complementarity with target substrates.
    • Case Study : MD simulations of the ligand’s dioxolane ring flexibility correlate with experimental enantioselectivity trends in hydrogenation .

Methodological Considerations

Q. What precautions are necessary when handling this compound due to its reactivity and toxicity?

  • Safety Protocols :

  • Avoid exposure to moisture (risk of hydrolysis; H261 hazard) .
  • Use inert atmosphere (N2_2/Ar) during synthesis to prevent oxidation .
    • Storage : Store at 2–8°C under inert gas to preserve stereochemical integrity .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Data Refinement :

  • Use SHELX software (e.g., SHELXL) for high-resolution refinement. Apply TWIN/BASF commands to address twinning or pseudosymmetry .
  • Validate with Flack parameters (e.g., Hooft y=0.055) to confirm absolute configuration .

Tables

Table 1 : Key Crystallographic Parameters for Ti(IV) Complex

ParameterValue
Ti–O bond length1.805–1.830 Å
O–Ti–O bite angle100.16(12)–101.36(12)°
Ti–N bond length1.877–1.905 Å
Space groupP21_1

Table 2 : Enantioselectivity in Ir(I)-Catalyzed Hydrogenation

SubstrateLigand% ee
2,3,3-Trimethylindolenine(4S,5S)-ligand81.4
Analogous ketimineDIOP derivative<70

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